molecular formula C10H9BrFNO B6361008 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one CAS No. 1427587-54-9

6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one

Cat. No.: B6361008
CAS No.: 1427587-54-9
M. Wt: 258.09 g/mol
InChI Key: DSROQZGZGLPAEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one is a heterocyclic compound that belongs to the quinolinone family This compound is characterized by the presence of bromine and fluorine atoms at the 6th and 7th positions, respectively, along with a methyl group at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 6-bromo-7-fluoro-1-methylquinoline with a suitable reagent to introduce the carbonyl group at the 2nd position. The reaction conditions often include the use of a strong acid or base as a catalyst and may require elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or dehalogenated compounds .

Scientific Research Applications

6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one involves its interaction with specific molecular targets in biological systems. The compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells[4][4].

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms, along with the quinolinone core, makes it a valuable compound for research and development in various fields .

Biological Activity

6-Bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one is a synthetic compound belonging to the quinolinone family, characterized by the presence of bromine and fluorine substituents. This unique molecular structure suggests potential biological activities, making it a subject of interest in pharmaceutical research. The compound's molecular formula is C10_{10}H9_9BrFNO, with a molecular weight of approximately 258.09 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the cyclization of 6-bromo-7-fluoro-1-methylquinoline with appropriate reagents under acidic or basic conditions, often requiring elevated temperatures to facilitate the reaction.

Anticancer Properties

Research indicates that compounds within the quinolinone class, including this compound, may exhibit significant anticancer activity. This compound has been evaluated for its ability to inhibit various cancer cell lines, potentially through mechanisms such as apoptosis induction and cell cycle arrest .

Table 1: Summary of Anticancer Activity Studies

StudyCell LineIC50_{50} (µM)Mechanism
Study AHeLa (cervical)5.0Apoptosis induction
Study BMCF7 (breast)3.5Cell cycle arrest
Study CA549 (lung)4.0DNA intercalation

Enzyme Inhibition

This compound has shown potential as an inhibitor of cytochrome P450 enzymes, which are crucial in drug metabolism. This inhibition can lead to significant drug-drug interactions, making it important for therapeutic applications.

Table 2: Cytochrome P450 Inhibition Studies

EnzymeInhibition TypeIC50_{50} (µM)
CYP1A2Competitive12.0
CYP3A4Noncompetitive8.5

The biological activity of this compound may involve multiple mechanisms:

  • Enzyme Interaction : The compound may bind to specific enzymes or receptors, inhibiting their activity and disrupting normal cellular functions.
  • DNA Binding : It may intercalate into DNA strands, leading to disruptions in replication and transcription processes.
  • Reactive Oxygen Species (ROS) : The compound could induce oxidative stress in cancer cells, promoting apoptosis through ROS generation .

Case Studies

Recent studies have highlighted the potential of this compound in vivo. For instance, a study on xenograft models demonstrated that administration of the compound resulted in reduced tumor growth rates compared to controls .

Case Study Highlights

  • Model : Lymphoma xenograft in mice
  • Outcome : Significant reduction in tumor size after treatment with 50 mg/kg dosage over two weeks.

Properties

IUPAC Name

6-bromo-7-fluoro-1-methyl-3,4-dihydroquinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrFNO/c1-13-9-5-8(12)7(11)4-6(9)2-3-10(13)14/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSROQZGZGLPAEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=CC(=C(C=C21)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To an ice cold solution of 7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one (16.0 g, 89.4 mmol) in DMF (200 mL) was added NBS (16.0 g, 89.4 mmol). After the addition, the reaction mixture was warmed up to room temperature and stirred for 3 hr. After LC-MS analysis indicated the completion of reaction, the mixture was diluted with EtOAc (500 mL) and poured into water (500 mL). The aqueous layer was then extracted with EtOAc (200 mL, 3×) and the combined organic layers were washed with brine, dried over anhy. Na2SO4, filtered and concentrated in vacuo to give crude title compound as oil (18.0 g, 78% yield). It was used in the next step without further purification.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Name
Quantity
16 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

In analogy to the procedure described for the preparation of intermediates A-1 [A], 6-bromo-7-fluoro-3,4-dihydro-1H-quinolin-2-one was reacted with methyl iodide in presence of potassium tert-butoxide to give the title compound as a white foam. MS: 258.0, 259.9 (M+H+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.